![molecular formula C7H11F3O3 B3431600 Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate CAS No. 91600-33-8](/img/structure/B3431600.png)
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a chemical compound with the CAS Number: 91600-33-8 . It has a molecular weight of 200.16 . The IUPAC name for this compound is ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 . This code can be used to generate a 2D structure of the molecule.Scientific Research Applications
Stereoselective Synthesis
The trifluoromethyl group significantly influences the stereochemistry of organic reactions. For instance, the reaction of enolates derived from similar ethyl trifluorobutyrate compounds with specific reagents leads to highly stereoselective synthesis of α-hydroxy carbonyl compounds, highlighting the importance of the trifluoromethyl group in controlling stereochemistry (Morizawa, Yasuda, & Uchida, 1986).
Enhancing Battery Performance
Ethyl trifluorobutyrate derivatives have been explored as additives in lithium-ion batteries to improve interface stability and performance. The addition of ethyl 4,4,4-trifluorobutyrate (ETFB) to Ni-rich cathodes and graphite anodes significantly enhances capacity retention and discharge capacity, indicating its role in constructing protective layers on electrodes (Kim et al., 2018).
Biocatalysis for Optically Pure Compounds
The use of biocatalysts, such as Candida parapsilosis, for the deracemisation and asymmetric reduction of similar trifluorobutanoate esters, illustrates the potential for producing optically pure compounds. This approach is valuable in pharmaceutical synthesis, where the optical purity of active pharmaceutical ingredients is crucial (Venkataraman & Chadha, 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIOKNLYRUYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336437 | |
Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
649-56-9, 91600-33-8 | |
Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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